molecular formula C13H21NO5S2 B091885 S-2-((2-(p-Methoxyphenyloxy)butyl)amino)ethyl thiosulfate CAS No. 19143-04-5

S-2-((2-(p-Methoxyphenyloxy)butyl)amino)ethyl thiosulfate

Cat. No. B091885
CAS RN: 19143-04-5
M. Wt: 335.4 g/mol
InChI Key: VAWKCKSEPXDHCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-2-((2-(p-Methoxyphenyloxy)butyl)amino)ethyl thiosulfate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound, also known as MMBE, is a thiosulfate derivative that has been synthesized through a complex chemical process. The purpose of

Mechanism Of Action

The mechanism of action of S-2-((2-(p-Methoxyphenyloxy)butyl)amino)ethyl thiosulfate is not fully understood, but it is believed to act through its thiosulfate group, which has antioxidant properties. Thiosulfate can scavenge free radicals and protect cells from oxidative damage. Additionally, S-2-((2-(p-Methoxyphenyloxy)butyl)amino)ethyl thiosulfate has been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.

Biochemical And Physiological Effects

S-2-((2-(p-Methoxyphenyloxy)butyl)amino)ethyl thiosulfate has been shown to have a variety of biochemical and physiological effects. In addition to its antioxidant and anti-inflammatory properties, S-2-((2-(p-Methoxyphenyloxy)butyl)amino)ethyl thiosulfate has been shown to increase the activity of certain enzymes involved in detoxification, suggesting that it may have potential as a therapeutic agent for liver diseases. Additionally, S-2-((2-(p-Methoxyphenyloxy)butyl)amino)ethyl thiosulfate has been shown to reduce the levels of certain inflammatory markers in the blood, suggesting that it may have potential as a treatment for inflammatory diseases.

Advantages And Limitations For Lab Experiments

One advantage of S-2-((2-(p-Methoxyphenyloxy)butyl)amino)ethyl thiosulfate is that it has been shown to be relatively non-toxic in animal studies, suggesting that it may be safe for use in humans. Additionally, S-2-((2-(p-Methoxyphenyloxy)butyl)amino)ethyl thiosulfate is stable and can be stored for long periods of time without degradation. However, one limitation of S-2-((2-(p-Methoxyphenyloxy)butyl)amino)ethyl thiosulfate is that it is relatively expensive to synthesize, which may make it difficult to use in large-scale experiments.

Future Directions

There are many potential future directions for research on S-2-((2-(p-Methoxyphenyloxy)butyl)amino)ethyl thiosulfate. One area of research could focus on its potential as a therapeutic agent for liver diseases, given its ability to protect against oxidative stress and increase the activity of detoxification enzymes. Additionally, further research could explore its potential as a treatment for inflammatory diseases, given its anti-inflammatory properties. Finally, future research could focus on developing more efficient and cost-effective methods for synthesizing S-2-((2-(p-Methoxyphenyloxy)butyl)amino)ethyl thiosulfate, which could make it more accessible for use in scientific research.

Synthesis Methods

The synthesis of S-2-((2-(p-Methoxyphenyloxy)butyl)amino)ethyl thiosulfate involves a multi-step process that begins with the reaction between p-methoxyphenol and 1,4-dibromobutane to produce 2-(p-methoxyphenyloxy)butane. This intermediate is then reacted with ethylenediamine to produce 2-(p-methoxyphenyloxy)butylamine. Finally, the thiosulfate group is introduced through a reaction with sodium thiosulfate to produce S-2-((2-(p-Methoxyphenyloxy)butyl)amino)ethyl thiosulfate.

Scientific Research Applications

S-2-((2-(p-Methoxyphenyloxy)butyl)amino)ethyl thiosulfate has been the subject of numerous scientific studies due to its potential therapeutic properties. One area of research has focused on its ability to protect against oxidative stress. In one study, S-2-((2-(p-Methoxyphenyloxy)butyl)amino)ethyl thiosulfate was shown to reduce oxidative stress in rat liver cells, suggesting that it may have potential as a therapeutic agent for liver diseases. Additionally, S-2-((2-(p-Methoxyphenyloxy)butyl)amino)ethyl thiosulfate has been shown to have anti-inflammatory properties, which may make it a promising candidate for the treatment of inflammatory diseases.

properties

CAS RN

19143-04-5

Product Name

S-2-((2-(p-Methoxyphenyloxy)butyl)amino)ethyl thiosulfate

Molecular Formula

C13H21NO5S2

Molecular Weight

335.4 g/mol

IUPAC Name

1-methoxy-4-[1-(2-sulfosulfanylethylamino)butan-2-yloxy]benzene

InChI

InChI=1S/C13H21NO5S2/c1-3-11(10-14-8-9-20-21(15,16)17)19-13-6-4-12(18-2)5-7-13/h4-7,11,14H,3,8-10H2,1-2H3,(H,15,16,17)

InChI Key

VAWKCKSEPXDHCO-UHFFFAOYSA-N

SMILES

CCC(CNCCSS(=O)(=O)O)OC1=CC=C(C=C1)OC

Canonical SMILES

CCC(CNCCSS(=O)(=O)O)OC1=CC=C(C=C1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.